Acetaldehyde semicarbazone

Description

The exact mass of the compound 2-Ethylidenehydrazinecarboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115871. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

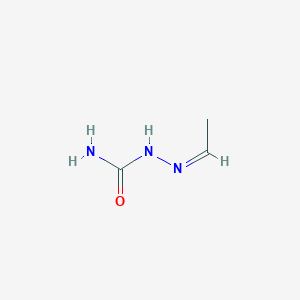

Structure

2D Structure

3D Structure

Properties

CAS No. |

591-86-6 |

|---|---|

Molecular Formula |

C3H7N3O |

Molecular Weight |

101.11 g/mol |

IUPAC Name |

[(Z)-ethylideneamino]urea |

InChI |

InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2- |

InChI Key |

IUNNCDSJWDQYPW-DJWKRKHSSA-N |

SMILES |

CC=NNC(=O)N |

Isomeric SMILES |

C/C=N\NC(=O)N |

Canonical SMILES |

CC=NNC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acetaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetaldehyde (B116499) semicarbazone from acetaldehyde and semicarbazide (B1199961). It covers the underlying chemical principles, a detailed experimental protocol, and the key reaction parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a thorough understanding of this condensation reaction.

Introduction

Semicarbazones are a class of organic compounds derived from the condensation reaction of an aldehyde or a ketone with semicarbazide.[1] This reaction is a well-established method for the preparation of crystalline derivatives of carbonyl compounds, which are valuable for their identification and characterization through melting point analysis.[2] Acetaldehyde semicarbazone, the product of the reaction between acetaldehyde and semicarbazide, serves as a key example of this chemical transformation. The formation of the carbon-nitrogen double bond (imine) is the hallmark of this reaction, which proceeds via a nucleophilic addition-elimination mechanism.

Reaction Mechanism and Stoichiometry

The synthesis of this compound is a two-step process initiated by the nucleophilic attack of the terminal primary amine group of semicarbazide on the electrophilic carbonyl carbon of acetaldehyde. This is followed by the elimination of a water molecule to form the final semicarbazone product.

The overall balanced chemical equation for the reaction is:

CH₃CHO + H₂NNHCONH₂ → CH₃CH=NNHCONH₂ + H₂O (Acetaldehyde) + (Semicarbazide) → (this compound) + (Water)

Reaction Mechanism Pathway

Caption: Reaction mechanism for the formation of this compound.

Typically, the reaction is carried out using semicarbazide hydrochloride (H₂NNHCONH₂·HCl) and a weak base, such as sodium acetate (B1210297) (CH₃COONa).[3] The sodium acetate serves to neutralize the hydrochloric acid, liberating the free semicarbazide nucleophile, and to maintain the pH of the reaction mixture within an optimal range for the condensation to occur.[4]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. It is important to note that yields can be highly dependent on the specific reaction conditions and purification methods employed. A solvent-free method utilizing a catalyst has been reported to achieve very high yields.[5]

| Parameter | Value | Reference |

| Molecular Formula | C₃H₇N₃O | |

| Molecular Weight | 101.11 g/mol | |

| Melting Point | 163-166 °C | N/A |

| Reported Yield | >95% | [5] |

| UV-Vis λmax | 223 nm | N/A |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound. This protocol is based on established methods for semicarbazone formation and incorporates best practices for achieving a high yield and purity.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Semicarbazide hydrochloride (H₂NNHCONH₂·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Melting point apparatus

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Procedure:

-

Preparation of the Semicarbazide Solution: In a round-bottom flask, dissolve a specific molar amount of semicarbazide hydrochloride and a slight molar excess (approximately 1.1 to 1.2 equivalents) of sodium acetate in a minimal amount of warm water.

-

Preparation of the Acetaldehyde Solution: In a separate beaker, dissolve one molar equivalent of acetaldehyde in a small volume of ethanol.

-

Reaction Initiation: Add the acetaldehyde solution to the semicarbazide solution in the round-bottom flask.

-

Reaction Conditions: The reaction can often proceed at room temperature, with the product precipitating out of solution. For aldehydes, the reaction is typically complete in under 3 hours. In some cases, gentle heating under reflux may be employed to increase the reaction rate. A solvent-free approach involves grinding the reactants together, followed by heating at 80-100°C for 30-60 minutes.[5]

-

Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath to maximize crystallization. Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol, to remove any unreacted starting materials and byproducts.

-

Drying: Allow the purified this compound to air-dry or place it in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

-

Characterization: Determine the melting point of the dried product and, if required, confirm its identity using spectroscopic methods such as FT-IR, NMR, and UV-Vis.

Safety Considerations

-

Acetaldehyde: is a flammable and volatile liquid with a pungent odor. It is also a suspected carcinogen. Handle acetaldehyde in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Semicarbazide Hydrochloride: is a skin and eye irritant. Avoid inhalation of dust and direct contact with the skin.

-

Ethanol: is a flammable liquid. Avoid open flames and sources of ignition.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound from acetaldehyde and semicarbazide is a straightforward and efficient condensation reaction. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this compound for various applications, including as a derivative for the identification of acetaldehyde or as a building block in further synthetic endeavors. The high yields achievable, particularly with solvent-free methods, make this an attractive and practical reaction for both academic and industrial laboratories.

References

An In-depth Technical Guide on the Mechanism of Acetaldehyde Semicarbazone Formation

This guide provides a comprehensive overview of the chemical mechanism, quantitative aspects, and experimental protocols for the formation of acetaldehyde (B116499) semicarbazone. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this classic condensation reaction.

Introduction

Semicarbazone formation is a fundamental reaction in organic chemistry where an aldehyde or ketone reacts with semicarbazide (B1199961) to form a semicarbazone.[1][2][3] This reaction is a type of condensation reaction, as it involves the joining of two molecules with the elimination of a small molecule, in this case, water.[1][2] The resulting semicarbazones are imine derivatives that are often crystalline solids with sharp, distinct melting points.[2][4] This property makes them particularly useful for the identification and characterization of the parent aldehydes and ketones.[2][4]

The reaction between acetaldehyde and semicarbazide serves as a model for understanding the broader class of imine-forming reactions, which are crucial in various biological and pharmaceutical contexts.

Reaction Mechanism

The formation of acetaldehyde semicarbazone is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[5][6] The process occurs in several distinct steps, and the overall rate is highly dependent on the pH of the reaction medium.[5][6]

Step 1: Nucleophilic Attack The reaction begins with the nucleophilic attack of the terminal nitrogen atom of semicarbazide on the electrophilic carbonyl carbon of acetaldehyde. The terminal -NH₂ group is the most nucleophilic nitrogen in semicarbazide because the lone pairs on the other two nitrogen atoms are delocalized by resonance with the adjacent carbonyl group, reducing their nucleophilicity.

Step 2: Proton Transfer Following the initial attack, a proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom. This intramolecular proton transfer results in a neutral tetrahedral intermediate known as a carbinolamine.[6]

Step 3: Protonation of the Hydroxyl Group In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated.[6][7] This step is crucial as it converts the hydroxyl group (-OH), which is a poor leaving group, into a much better leaving group: water (-OH₂⁺).[6]

Step 4: Elimination of Water The lone pair of electrons on the second nitrogen atom forms a double bond with the carbon atom, expelling the water molecule. This elimination step results in the formation of a resonance-stabilized iminium ion.

Step 5: Deprotonation Finally, a base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom. This step regenerates the acid catalyst and yields the final this compound product.[5]

The Critical Role of pH

The rate of semicarbazone formation is maximized at a weakly acidic pH, typically between 4 and 5.[5][6] This pH dependence can be explained by examining the key steps of the mechanism:

-

At high pH (basic conditions): There is insufficient acid to effectively protonate the hydroxyl group of the carbinolamine intermediate (Step 3).[5][6] Since -OH is a poor leaving group, the dehydration step is slow, hindering the overall reaction rate.

-

At low pH (strongly acidic conditions): The semicarbazide reactant, being basic, becomes fully protonated to form its non-nucleophilic conjugate acid (H₃N⁺-NHCONH₂).[5][6][8] This prevents the initial nucleophilic attack on the acetaldehyde carbonyl carbon (Step 1), thereby stopping the reaction.

Therefore, a carefully controlled, mildly acidic environment is essential to ensure that a sufficient concentration of the semicarbazide remains unprotonated to act as a nucleophile, while also providing enough acid to catalyze the dehydration step.[5][6]

Mechanism Visualization

The following diagram illustrates the step-by-step reaction pathway for the formation of this compound.

Caption: Reaction mechanism for this compound formation.

Quantitative Data

While specific kinetic data for the acetaldehyde reaction is sparse in readily available literature, studies on analogous systems, such as the reaction between acetone (B3395972) and hydroxylamine, provide a clear illustration of the pH dependence characteristic of imine-forming reactions. The data consistently shows a bell-shaped curve for reaction rate versus pH, peaking in the weakly acidic region.[6] A seminal study by James B. Conant and Paul D. Bartlett on semicarbazone formation established the reversible nature of the reaction and the critical influence of acidity on both the reaction rate and the final equilibrium position.[9]

| Parameter | Condition | Observation | Reference |

| pH Optimum | Weakly Acidic (pH ~4.5-5) | Maximum reaction rate is achieved. | [5][6] |

| Reaction Control | Low Temperature, Short Time | The kinetically controlled product is favored. | [10][11][12] |

| Reaction Control | High Temperature, Long Time | The thermodynamically more stable product is favored. | [10][11][12] |

| Equilibrium | Aqueous Solution | The reaction is reversible; water can hydrolyze the semicarbazone back to the starting materials. | [5][6][9] |

Experimental Protocol: Synthesis of this compound

This section outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

Acetaldehyde (CH₃CHO)

-

Semicarbazide Hydrochloride (H₂NNHCONH₂·HCl)

-

Sodium Acetate (B1210297) (CH₃COONa) or Dibasic Potassium Phosphate (K₂HPO₄)

-

Ethanol (95%)

-

Deionized Water

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Ice bath

Procedure:

-

Preparation of Semicarbazide Solution: In a 100 mL beaker, dissolve approximately 2.0 g of semicarbazide hydrochloride and 3.0 g of sodium acetate (acting as a buffer to achieve a weakly acidic pH) in 20 mL of deionized water. Stir until all solids have dissolved. The acetate ion deprotonates the semicarbazide hydrochloride to generate the free, nucleophilic semicarbazide in situ.

-

Preparation of Acetaldehyde Solution: In a separate 50 mL flask, prepare a solution of 1.0 mL of acetaldehyde in 10 mL of 95% ethanol.

-

Reaction Mixture: Slowly add the acetaldehyde solution to the aqueous semicarbazide solution while stirring continuously at room temperature.

-

Crystallization: A white precipitate of this compound should begin to form. To ensure complete crystallization, cool the reaction mixture in an ice bath for 15-20 minutes.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water (2-3 mL) to remove any soluble impurities. Follow with a wash of a small amount of cold ethanol.

-

Drying: Allow the product to air-dry on the filter paper or in a desiccator. Once dry, determine the mass and yield of the this compound.

-

Characterization: The primary method for characterization is melting point determination. The purified product should exhibit a sharp melting point, which can be compared to literature values.

Experimental Workflow Visualization

The following diagram provides a visual summary of the synthesis and purification workflow.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The formation of this compound is a robust and well-understood reaction that proceeds via a nucleophilic addition-elimination mechanism. The success of the synthesis is critically dependent on maintaining a weakly acidic pH to balance the requirements of a nucleophilic amine and the acid-catalyzed dehydration of the carbinolamine intermediate. The reliability of this reaction and the crystalline nature of its products have cemented its importance in the qualitative analysis of carbonyl compounds. For drug development professionals, understanding this mechanism provides insight into the formation of imine-based linkages, which are relevant in prodrug design, bioconjugation, and the synthesis of various heterocyclic pharmacophores.

References

- 1. The molecular formula of this compound class 11 chemistry CBSE [vedantu.com]

- 2. Semicarbazone - Wikipedia [en.wikipedia.org]

- 3. Semicarbazone formation [quimicaorganica.org]

- 4. oxfordreference.com [oxfordreference.com]

- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. odinity.com [odinity.com]

- 11. Study of the Competitive Semicarbazone Formation from Cyclohexanone and 2-Furaldehyde | Ambeed [ambeed.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Acetaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde (B116499) semicarbazone, a derivative of acetaldehyde, belongs to the class of organic compounds known as semicarbazones. These compounds are characterized by the presence of a C=N-NH-C(=O)NH2 functional group, formed through the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961).[1] Semicarbazones are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anticonvulsant, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the physical and chemical properties of acetaldehyde semicarbazone, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C3H7N3O | [2] |

| Molecular Weight | 101.11 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 163-166 °C | |

| Solubility | Soluble in methanol | |

| CAS Number | 591-86-6 | [2] |

| IUPAC Name | (E)-2-ethylidenehydrazine-1-carboxamide |

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between acetaldehyde and semicarbazide hydrochloride in the presence of a base, such as sodium acetate (B1210297).[3] The reaction proceeds via nucleophilic addition of the amino group of semicarbazide to the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of a semicarbazone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of semicarbazones.[3]

Materials:

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate

-

Acetaldehyde

-

Distilled water

-

Beakers, Erlenmeyer flasks, reflux condenser, heating mantle, Buchner funnel, filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq) in water.

-

Add a solution of anhydrous sodium acetate (1.3 eq) in water to the flask.

-

To this solution, add a solution of acetaldehyde (0.9 eq) in ethanol.

-

The reaction mixture is then heated to reflux and stirred for 1-2 hours.

-

After reflux, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate crystallization.

-

The resulting white precipitate of this compound is collected by vacuum filtration using a Buchner funnel.

-

The crude product is washed with cold ethanol (3 x 10 mL) and then with cold distilled water.

-

The purified product is dried in a desiccator over anhydrous calcium chloride.

References

An In-depth Technical Guide to the Physicochemical Properties of Acetaldehyde Semicarbazone

This technical guide provides a detailed overview of the melting point and solubility of acetaldehyde (B116499) semicarbazone, key physical constants for its identification, purification, and application in research and development. The information is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies.

Quantitative Data Summary

The physicochemical properties of acetaldehyde semicarbazone are summarized below. These values are critical for laboratory use, including the design of purification procedures like recrystallization and for verifying substance identity.

| Property | Value | Solvents | Notes |

| Melting Point | 164 °C[1][2][3] (Range: 163-166 °C[1][2]) | Not Applicable | A sharp melting point range is indicative of high purity for crystalline solids.[4] |

| Solubility | Soluble | Methanol[1][2][3] | Further qualitative and quantitative solubility tests are recommended in other common laboratory solvents. |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental to chemical analysis. The following sections detail standardized protocols for these measurements.

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For pure crystalline compounds, this range is typically narrow (0.5-1.0°C).[4] An impure sample will exhibit a depressed and broadened melting point range.[4] The capillary method using a melting point apparatus is a standard and reliable technique.

Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder.

-

Load the sample into a capillary tube (sealed at one end) to a height of 1-2 mm by tapping the open end into the powder.[5]

-

Compact the sample at the bottom of the tube by tapping or by dropping it through a long glass tube.[6]

-

-

Apparatus Setup:

-

Measurement:

-

For an accurate measurement, prepare a new sample and set the starting temperature to about 10-15°C below the approximate melting point found in the preliminary run.[6]

-

Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[4][7]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal of the solid melts completely (T2).

-

The melting point is reported as the range T1-T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Always use a fresh sample in a new capillary tube for each measurement, as the original sample may have undergone decomposition.[5]

-

Solubility testing is performed to characterize a compound's behavior in various solvents, which is crucial for reaction setup, extraction, and crystallization. A systematic approach is used to classify a compound based on its solubility in a sequence of solvents.

Methodology: Qualitative Solubility Classification

-

General Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).[8]

-

After each addition, shake the test tube vigorously for at least 60 seconds.[8][9]

-

Observe if the solid dissolves completely. If it does, the compound is classified as "soluble." If it remains undissolved, it is "insoluble."

-

-

Solvent Sequence and Interpretation:

-

Water: Begin by testing solubility in water. If the compound is water-soluble, test the pH of the solution with litmus (B1172312) or pH paper to identify if it is an acidic or basic compound.[10][11]

-

5% Sodium Hydroxide (NaOH): If the compound is insoluble in water, test its solubility in 5% NaOH. Solubility in this weak base suggests the presence of an acidic functional group, such as a carboxylic acid or a phenol.[8][10]

-

5% Sodium Bicarbonate (NaHCO₃): For compounds soluble in NaOH, test their solubility in 5% NaHCO₃. Solubility in this weaker base is a strong indication of a carboxylic acid.[8][12]

-

5% Hydrochloric Acid (HCl): If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.[8][11]

-

Concentrated Sulfuric Acid (H₂SO₄): If the compound is insoluble in all the above, its solubility in cold, concentrated H₂SO₄ can be tested. Solubility in this strong acid is characteristic of compounds containing neutral functionalities with heteroatoms (like oxygen or nitrogen) or π-bonds (alkenes, alkynes, aromatics).[10]

-

Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, acetone, and diethyl ether to establish a broader solubility profile.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of this compound.

Caption: Workflow for Melting Point and Solubility Analysis.

References

- 1. This compound | 591-86-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 591-86-6 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound | 591-86-6 [amp.chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Acetaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for acetaldehyde (B116499) semicarbazone. Semicarbazones are a class of compounds extensively studied for their diverse biological activities, making their structural elucidation crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of these molecules. This document compiles and analyzes the NMR data for acetaldehyde semicarbazone, presents a detailed experimental protocol for data acquisition, and uses visualizations to illustrate its chemical structure and the logical workflow for its synthesis.

Introduction

This compound is formed through the condensation reaction of acetaldehyde and semicarbazide (B1199961).[1] Semicarbazones, including the acetaldehyde derivative, are known to exhibit a wide range of pharmacological properties.[2] Accurate characterization of these compounds is paramount, and NMR spectroscopy provides definitive structural information. This guide serves as a comprehensive resource for the ¹H and ¹³C NMR spectral data of this compound.

Chemical Structure and Synthesis Workflow

The structure of this compound is characterized by a central azomethine (-CH=N-) group formed from the reaction of the aldehyde and the terminal -NH₂ group of semicarbazide.

Diagram of the Synthesis of this compound

Caption: Synthesis of this compound.

¹H and ¹³C NMR Spectral Data

While a specific, publicly available, peer-reviewed publication containing a complete set of experimental ¹H and ¹³C NMR data for this compound is not readily found, data for analogous compounds and general principles of NMR spectroscopy allow for a reliable prediction of the expected spectral features. The following tables summarize these predicted values.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-CH=N- | ~1.9 - 2.1 | Doublet | ~5 - 7 |

| CH₃-CH=N- | ~7.3 - 7.5 | Quartet | ~5 - 7 |

| -NH-C(=O)- | ~9.5 - 10.5 | Singlet | - |

| -C(=O)NH₂ | ~6.0 - 7.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH=N- | ~15 - 20 |

| CH₃-C H=N- | ~140 - 145 |

| -NH-C (=O)-NH₂ | ~155 - 160 |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and subsequent NMR analysis of this compound, based on common procedures for semicarbazone synthesis.[2][3]

Synthesis of this compound

-

Dissolution of Reactants: Dissolve semicarbazide hydrochloride and a buffer such as sodium acetate (B1210297) in water. In a separate flask, dissolve acetaldehyde in a suitable solvent like ethanol (B145695).

-

Reaction Mixture: Slowly add the acetaldehyde solution to the semicarbazide solution with constant stirring.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: The resulting precipitate of this compound is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture to obtain a pure product.

Diagram of the Experimental Workflow

Caption: Experimental workflow for synthesis and NMR analysis.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial as the chemical shifts of N-H protons can be solvent-dependent.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Conclusion

References

An In-Depth Technical Guide to the FT-IR and Raman Spectroscopic Analysis of Acetaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of acetaldehyde (B116499) semicarbazone. Acetaldehyde semicarbazone is a compound of interest due to the biological activities exhibited by the broader class of semicarbazones, including antibacterial, antifungal, and antitumor properties. Vibrational spectroscopy serves as a powerful non-destructive technique for the structural characterization and identification of such molecules. This guide details the experimental methodologies, presents a thorough analysis of the vibrational spectra, and offers a logical framework for the spectroscopic investigation of this compound.

Core Concepts in Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, giving rise to an FT-IR spectrum. This absorption is dependent on a change in the dipole moment of the molecule during the vibration. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. The scattered light can have a lower (Stokes scattering) or higher (anti-Stokes scattering) frequency than the incident light, with the frequency shift corresponding to the vibrational modes of the molecule. A change in the polarizability of the molecule during vibration is required for a Raman-active mode. FT-IR and Raman spectroscopy are complementary techniques, as some vibrational modes may be active in one and not the other, providing a more complete picture of the molecular structure.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound, based on established research.[1]

Synthesis of this compound

This compound can be synthesized via a condensation reaction between acetaldehyde and semicarbazide (B1199961). Typically, semicarbazide hydrochloride is used in the presence of a base, such as sodium acetate, to generate the free semicarbazide in situ. The reaction mixture is often refluxed in a suitable solvent, such as ethanol, followed by cooling to induce crystallization of the product. The resulting solid can be purified by recrystallization.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is typically recorded using a Fourier-Transform Infrared spectrometer.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a pellet.

-

Instrumentation: A DR/Jasco FT-IR-6300 spectrometer or a similar instrument can be used.[1]

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a spectral resolution of 4 cm⁻¹.[1]

FT-Raman Spectroscopy

The FT-Raman spectrum provides complementary vibrational information.

-

Sample Preparation: The analysis is performed on the solid sample directly.

-

Instrumentation: A Bruker RFS 100/S FT-Raman spectrometer or an equivalent instrument is suitable.[1]

-

Data Acquisition:

Data Presentation: Vibrational Band Assignments

The following table summarizes the observed FT-IR and FT-Raman vibrational frequencies for this compound and their corresponding assignments based on theoretical calculations.[1]

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| 3421 | 3423 | NH₂ asymmetric stretching |

| 3332 | - | NH₂ symmetric stretching |

| 3182 | - | NH stretching |

| 3002 | 3004 | CH₃ asymmetric stretching |

| 2931 | 2935 | CH₃ symmetric stretching |

| 1685 | 1687 | C=O stretching |

| 1662 | 1672 | C=N stretching |

| 1620 | 1622 | NH₂ scissoring |

| 1462 | 1464 | CH₃ asymmetric bending |

| 1373 | 1375 | CH₃ symmetric bending |

| 1284 | - | C-N stretching |

| 1145 | 1147 | CH₃ rocking |

| 1080 | 1082 | N-N stretching |

| 962 | 964 | C-C stretching |

| 738 | - | C=O in-plane deformation |

| 650 | 652 | NH₂ wagging |

| 530 | 532 | C-C=O bending |

Visualization of Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the spectroscopic analysis of this compound.

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a robust and detailed characterization of the vibrational properties of this compound. This technical guide has outlined the essential experimental protocols and presented a comprehensive summary of the key vibrational modes. The provided workflows offer a clear roadmap for researchers undertaking the spectroscopic analysis of this, and similar, semicarbazone compounds. The data and methodologies presented herein are foundational for quality control, structural elucidation, and further research into the applications of this compound in drug development and other scientific fields.

References

An In-depth Technical Guide on the Crystal Structure of Acetaldehyde Semicarbazone

Abstract: This technical guide provides a comprehensive overview of the structural and experimental aspects of acetaldehyde (B116499) semicarbazone. Due to the absence of a published single-crystal X-ray structure for acetaldehyde semicarbazone in the reviewed literature, this document presents a detailed analysis of its spectroscopic properties and the crystal structure of a closely related analogue, crotonaldehyde (B89634) semicarbazone, to infer its structural characteristics. This guide includes detailed experimental protocols for the synthesis and characterization of semicarbazones, structured data tables for easy comparison, and visualizations of the molecular structure and experimental workflow to support researchers, scientists, and drug development professionals.

Introduction

Semicarbazones are a class of organic compounds formed by the condensation reaction between an aldehyde or a ketone with semicarbazide (B1199961).[1] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and antiseptic properties.[1] this compound, with the chemical formula C₃H₇N₃O, is a simple yet important derivative whose structural properties are crucial for understanding its chemical behavior and potential applications.

While spectroscopic studies on this compound have been conducted, a definitive single-crystal X-ray diffraction study detailing its precise three-dimensional structure is not publicly available at the time of this writing. To provide valuable structural insights, this guide presents the crystal structure of crotonaldehyde semicarbazone, a structurally similar compound, as a proxy.

Physicochemical and Spectroscopic Data for this compound

This compound is typically a white to off-white crystalline powder.[2] Vibrational spectroscopic studies using FT-IR and FT-Raman have been performed to analyze its molecular structure, and the geometrical parameters were found to be in agreement with similar reported structures.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇N₃O | [5] |

| Molecular Weight | 101.11 g/mol | [5] |

| IUPAC Name | [(E)-ethylideneamino]urea | [5] |

| CAS Number | 591-86-6 | [5] |

| Melting Point | 163.0 to 166.0 °C | [2] |

| Appearance | White to Almost white powder/crystal | [2] |

Crystal Structure of Crotonaldehyde Semicarbazone: An Analogue Study

The crystal structure of crotonaldehyde semicarbazone, (E)-2-[(E)-but-2-en-1-ylidene]hydrazinecarboxamide, was determined from X-ray powder diffraction data.[6][7] The molecule adopts an E conformation about the imine C=N bond and is approximately planar.[6][7] The crystal packing is characterized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into layers.[6][7]

Crystallographic Data

Table 2: Crystal Data and Structure Refinement for Crotonaldehyde Semicarbazone

| Parameter | Value |

| Empirical formula | C₅H₉N₃O |

| Formula weight | 127.15 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.4799 (8) |

| b (Å) | 11.2312 (9) |

| c (Å) | 6.5492 (5) |

| β (°) | 104.975 (6) |

| Volume (ų) | 673.43 (9) |

| Z | 4 |

Data sourced from Arfan et al. (2015).[6][7]

Selected Bond Lengths and Angles

The bond lengths and angles in crotonaldehyde semicarbazone are within the normal range for related semicarbazone derivatives.[6]

Table 3: Selected Bond Lengths (Å) for Crotonaldehyde Semicarbazone

| Bond | Length (Å) |

| O1—C5 | 1.248 (6) |

| N1—N2 | 1.378 (6) |

| N1—C4 | 1.284 (7) |

| N2—C5 | 1.349 (7) |

| N3—C5 | 1.332 (7) |

| C1—C2 | 1.499 (9) |

| C2—C3 | 1.320 (8) |

| C3—C4 | 1.451 (8) |

Data sourced from Arfan et al. (2015).[6][7]

Table 4: Selected Bond Angles (°) for Crotonaldehyde Semicarbazone

| Angle | Value (°) |

| C4—N1—N2 | 117.8 (5) |

| C5—N2—N1 | 120.4 (5) |

| O1—C5—N2 | 122.6 (6) |

| O1—C5—N3 | 123.4 (6) |

| N2—C5—N3 | 114.0 (5) |

| N1—C4—C3 | 125.1 (6) |

| C2—C3—C4 | 123.6 (6) |

| C3—C2—C1 | 125.4 (6) |

Data sourced from Arfan et al. (2015).[6][7]

Experimental Protocols

Synthesis of Semicarbazones

The general synthesis of semicarbazones involves the condensation reaction of an aldehyde or ketone with semicarbazide, often using semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297) to liberate the free semicarbazide.[6]

Protocol for the Synthesis of Crotonaldehyde Semicarbazone:

-

A mixture of semicarbazide hydrochloride (0.5 g, 4.5 mmol) and sodium acetate (0.75 g, 9.1 mmol) is prepared in 10 ml of water and agitated well.[7]

-

Crotonaldehyde (0.5 g, 7.1 mmol) is added slowly to the mixture with continuous stirring.[7]

-

The reaction is stirred for 2 hours at room temperature.[7]

-

The solid product that forms is separated by filtration and recrystallized from absolute ethanol (B145695) to yield the pure crotonaldehyde semicarbazone.[7]

A similar protocol would be employed for the synthesis of this compound, substituting crotonaldehyde with acetaldehyde.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

General Protocol for Crystallization:

-

Dissolve the synthesized semicarbazone in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) with gentle heating to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Harvest the resulting single crystals for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Solution:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K).

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of a semicarbazone.

Caption: Experimental workflow for semicarbazone synthesis and characterization.

Molecular Structure of this compound

The following diagram shows the molecular structure of this compound with atom labeling.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has synthesized the available information on the structural and experimental aspects of this compound. While a definitive crystal structure remains to be determined, the analysis of the closely related crotonaldehyde semicarbazone provides significant insights into the expected molecular geometry, bond parameters, and supramolecular interactions. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the synthesis and characterization of this and other semicarbazone derivatives. Further investigation through single-crystal X-ray diffraction is warranted to fully elucidate the precise solid-state structure of this compound.

References

- 1. Semicarbazone - Wikipedia [en.wikipedia.org]

- 2. labproinc.com [labproinc.com]

- 3. Vibrational Spectroscopic Studies of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. (2E)-2-Ethylidenhydrazincarboxamid | C3H7N3O | CID 5381348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structures of crotonaldehyde semicarbazone and crotonaldehyde thiosemicarbazone from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tautomerism in Acetaldehyde Semicarbazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaldehyde (B116499) semicarbazone, a derivative of acetaldehyde and semicarbazide (B1199961), possesses the structural features necessary for exhibiting tautomerism. This phenomenon, involving the migration of a proton and the concomitant shift of a double bond, can lead to the existence of multiple, readily interconvertible isomers in equilibrium. The predominant tautomeric forms for semicarbazones are the keto-imine and enol-imine forms, with the potential for hydrazone-azo tautomerism as well. The position of this equilibrium is sensitive to environmental factors such as solvent polarity, temperature, and pH, which can significantly impact the molecule's physicochemical properties and biological activity. Understanding and quantifying the tautomeric landscape of acetaldehyde semicarbazone is therefore crucial for its potential applications in medicinal chemistry and drug development, where specific tautomers may exhibit differential binding affinities for biological targets. This guide provides a comprehensive overview of the theoretical basis of tautomerism in this compound, detailed experimental protocols for its investigation, and a framework for the quantitative analysis of its tautomeric forms.

Introduction to Tautomerism in Semicarbazones

Semicarbazones are formed through the condensation reaction of an aldehyde or ketone with semicarbazide.[1][2] The resulting structure contains both an imine linkage and an amide group, providing the necessary functionalities for several types of prototropic tautomerism. The two primary forms of tautomerism observed in semicarbazones are keto-enol and hydrazone-azo tautomerism.

-

Keto-Enol Tautomerism: This involves the interconversion between the amide (keto) form and the imidic acid (enol) form of the semicarbazone.

-

Hydrazone-Azo Tautomerism: This less common form involves the migration of a proton from a nitrogen atom to the carbon of the C=N bond, resulting in an azo-alkene structure.

The relative stability of these tautomers and the position of the equilibrium are influenced by a variety of factors, including intramolecular hydrogen bonding, solvent effects, and the electronic nature of substituents.[3][4] For this compound, the primary equilibrium of interest is the keto-enol tautomerism.

Potential Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the keto-imine and enol-imine forms. The hydrazone-azo form is also a theoretical possibility.

Caption: Keto-enol tautomerism in this compound.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium can be quantitatively described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.

KT = [Enol-imine] / [Keto-imine]

The relative populations of the tautomers can be determined experimentally using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.[3][5]

Hypothetical Quantitative Data

Table 1: Hypothetical Tautomeric Composition of this compound at 298 K Determined by 1H NMR.

| Solvent | % Keto-imine | % Enol-imine | KT |

| DMSO-d6 | 85 | 15 | 0.18 |

| CDCl3 | 70 | 30 | 0.43 |

| C6D6 | 60 | 40 | 0.67 |

Table 2: Hypothetical UV-Vis Absorption Maxima for this compound Tautomers.

| Tautomer | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Keto-imine | Ethanol | 223 | 12,000 |

| Enol-imine | Ethanol | 265 | 18,000 |

Note: The λmax for the keto-imine form is based on the reported value for the acetaldehyde-semicarbazone complex.[6]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental investigation of tautomerism in this compound.

Synthesis of this compound

This compound is synthesized by the condensation reaction of acetaldehyde with semicarbazide hydrochloride in the presence of a base, such as sodium acetate.[1]

Caption: Experimental workflow for the synthesis of this compound.

NMR Spectroscopic Analysis

1H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided that the rate of interconversion is slow on the NMR timescale.[7][8]

Protocol:

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., DMSO-d6, CDCl3, C6D6) to investigate solvent effects.

-

Data Acquisition: Record the 1H NMR spectrum for each sample at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify distinct signals corresponding to the protons of the keto-imine and enol-imine tautomers. For example, the aldehydic proton in the keto form and the vinylic proton in the enol form are expected to have significantly different chemical shifts.

-

Integrate the area under the non-overlapping peaks that are characteristic of each tautomer.

-

-

Quantification:

-

Calculate the mole fraction (X) of each tautomer using the integrated areas (A) and the number of protons (n) giving rise to each signal: Xketo ∝ Aketo / nketo Xenol ∝ Aenol / nenol

-

Determine the percentage of each tautomer and calculate the tautomeric equilibrium constant, KT.

-

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria if the tautomers have distinct chromophores and thus different absorption maxima (λmax).[9][10]

Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound with varying concentrations in a solvent of interest (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

Identify the absorption bands corresponding to the keto-imine and enol-imine tautomers. This may require deconvolution of overlapping bands.

-

Verify that the absorbance at each λmax follows the Beer-Lambert law.

-

-

Quantification:

-

If the molar absorptivity coefficients (ε) for each tautomer are known or can be determined, the concentration of each tautomer can be calculated from the absorbance at their respective λmax.

-

The equilibrium constant, KT, can be estimated from the ratio of the absorbances if the molar absorptivities are assumed to be similar or if they have been independently determined.

-

Computational Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of tautomers and help in the interpretation of experimental spectra.[11][12]

Caption: Workflow for the computational study of tautomerism.

Relevance in Drug Development

The study of tautomerism is of paramount importance in drug discovery and development. Different tautomers of a drug candidate can exhibit distinct pharmacological and pharmacokinetic profiles due to differences in their:

-

Shape and electronic distribution: Affecting receptor binding and enzyme inhibition.

-

Lipophilicity: Influencing membrane permeability and absorption.

-

pKa: Affecting solubility and ionization state at physiological pH.

Therefore, a thorough understanding of the tautomeric behavior of this compound and its derivatives is essential for the rational design of new therapeutic agents and for ensuring the consistency and efficacy of pharmaceutical formulations.

Conclusion

This compound is a molecule with the potential for rich tautomeric chemistry. While specific quantitative data on its tautomeric equilibrium is sparse in the current literature, established spectroscopic and computational methods provide a clear roadmap for its investigation. By employing the experimental protocols and analytical frameworks outlined in this guide, researchers can elucidate the tautomeric landscape of this compound, paving the way for a deeper understanding of its chemical behavior and a more informed exploration of its potential applications in science and medicine.

References

- 1. Vibrational Spectroscopic Studies of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. dial.uclouvain.be [dial.uclouvain.be]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Stability of Acetaldehyde Semicarbazone at Various pH Values: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of acetaldehyde (B116499) semicarbazone across a range of pH values. Semicarbazones, a class of imine derivatives, are of significant interest in medicinal chemistry for their potential therapeutic activities.[1] Understanding their stability profile is critical for the development of viable drug candidates, as it directly impacts formulation, storage, and in vivo efficacy. This document summarizes the fundamental principles of semicarbazone hydrolysis, outlines detailed experimental protocols for stability assessment, and presents expected stability data based on established chemical kinetics.

Introduction

Acetaldehyde semicarbazone is formed through a condensation reaction between acetaldehyde and semicarbazide (B1199961).[1] The stability of the resulting carbon-nitrogen double bond (imine group) is highly dependent on the pH of the surrounding medium. The primary degradation pathway for semicarbazones is hydrolysis, which cleaves the molecule back to its original aldehyde and semicarbazide constituents. This process is catalyzed by both acid and base, with the rate of hydrolysis being significantly influenced by the hydrogen ion concentration.[2][3] A thorough understanding of the pH-rate profile is therefore essential for predicting the compound's shelf-life and its behavior in physiological environments.

Chemical Degradation Pathways

The principal mechanism of degradation for this compound in aqueous solution is hydrolysis. The reaction is subject to both specific acid and specific base catalysis.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. This is often the rate-determining step in the hydrolysis of related imines.[4] The subsequent steps involve proton transfer and elimination of semicarbazide to yield the protonated acetaldehyde, which then deprotonates. A proposed A-2 type mechanism, similar to that for other semicarbazones, involves the participation of a protonated semicarbazone species.[5]

Base-Catalyzed Hydrolysis:

In alkaline solutions, the hydrolysis can proceed via the attack of a hydroxide (B78521) ion on the imine carbon. For similar Schiff bases, the attack of the hydroxide ion on the free base has been identified as the rate-determining step under basic conditions.[4]

The overall hydrolysis rate constant (k_obs) can be expressed as a function of the hydrogen ion and hydroxide ion concentrations:

k_obs = k_H[H⁺] + k_N + k_OH[OH⁻]

where k_H is the second-order rate constant for acid catalysis, k_N is the first-order rate constant for neutral hydrolysis (water-catalyzed), and k_OH is the second-order rate constant for base catalysis.

Below is a diagram illustrating the general acid-catalyzed hydrolysis pathway.

Caption: General mechanism for the acid-catalyzed hydrolysis of this compound.

Expected pH-Rate Profile

Based on studies of similar compounds such as other semicarbazones and Schiff bases, a characteristic U-shaped or V-shaped pH-rate profile is anticipated for the hydrolysis of this compound.[4] The rate of hydrolysis is expected to be highest in strongly acidic and strongly basic solutions, with a region of greater stability typically observed in the neutral to slightly alkaline pH range.

Quantitative Stability Data (Hypothetical)

The following table summarizes hypothetical stability data for this compound at 25°C, illustrating the expected trend. Actual experimental values would need to be determined empirically.

| pH | Predominant Mechanism | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Hypothetical) | Half-Life (t½) (Hypothetical) |

| 2.0 | Acid Catalysis | 5.0 x 10⁻⁴ | ~23 minutes |

| 4.0 | Acid Catalysis | 5.0 x 10⁻⁶ | ~38 hours |

| 6.0 | Neutral Hydrolysis | 8.0 x 10⁻⁷ | ~10 days |

| 7.4 | Neutral/Base Catalysis | 9.5 x 10⁻⁷ | ~8.5 days |

| 9.0 | Base Catalysis | 4.0 x 10⁻⁶ | ~48 hours |

| 11.0 | Base Catalysis | 4.0 x 10⁻⁴ | ~29 minutes |

Experimental Protocols

To empirically determine the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.[6]

Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[6]

-

Mobile Phase Optimization: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) should be optimized to achieve good resolution between the parent compound and its potential degradation products (acetaldehyde and semicarbazide).

-

Detection: UV detection at a wavelength where this compound has significant absorbance should be used. The formation of the semicarbazone can be monitored, for example, around 223 nm.[7]

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting a solution of this compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[6] The HPLC method must be able to separate the intact drug from all degradation products.

pH-Stability Study Protocol

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 12) using appropriate buffer systems (e.g., phosphate, borate, citrate).

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent. Dilute the stock solution into each buffer to a known final concentration.

-

Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution. If necessary, quench the degradation by neutralizing the sample or diluting it in the mobile phase.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The apparent first-order rate constant (k_obs) can be determined from the negative of the slope of this line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k_obs.

-

pH-Rate Profile Construction: Plot the logarithm of k_obs versus pH to generate the pH-rate profile.

The following diagram outlines the experimental workflow for determining the pH-rate profile.

Caption: Workflow for the experimental determination of the pH-stability profile.

Conclusion

The stability of this compound is critically dependent on pH, with hydrolysis being the primary degradation pathway. The compound is expected to be most stable in the neutral to slightly alkaline pH range and degrade rapidly under strongly acidic or basic conditions. A thorough understanding of this pH-rate profile, determined through rigorous experimental protocols as outlined in this guide, is a mandatory step in the preclinical development of any drug candidate based on this scaffold. The data generated will inform decisions on formulation, storage conditions, and potential routes of administration to ensure the delivery of a safe and effective therapeutic agent.

References

Thermodynamic vs. Kinetic Control in Semicarbazone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of semicarbazones from carbonyl compounds is a cornerstone reaction in organic chemistry, often utilized in derivatization for characterization and as a synthon in the development of pharmacologically active molecules. The outcome of competitive semicarbazone formation can be dictated by the principles of thermodynamic and kinetic control, where reaction conditions selectively favor the formation of either the most stable product or the product that is formed most rapidly. This technical guide provides an in-depth exploration of this phenomenon, using the competitive reaction of cyclohexanone (B45756) and 2-furaldehyde with semicarbazide (B1199961) as a model system. Detailed experimental protocols, quantitative data analysis, and visualizations of the underlying principles are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction: The Principle of Thermodynamic vs. Kinetic Control

In a chemical reaction where multiple products can be formed from a common intermediate, the product distribution can be governed by either kinetic or thermodynamic control.[1]

-

Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed the fastest will predominate. This product, known as the kinetic product, is formed via the pathway with the lower activation energy. Kinetically controlled reactions are typically irreversible or carried out under conditions where equilibrium is not reached.[1][2]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product, referred to as the thermodynamic product, will be the major constituent of the product mixture. This product resides in a lower energy well, even if its activation energy is higher than that of the kinetic product.[1][3]

The formation of semicarbazones from a mixture of a ketone (cyclohexanone) and an aldehyde (2-furaldehyde) with a limited amount of semicarbazide provides a classic example of this principle. Cyclohexanone semicarbazone is the kinetic product, forming more rapidly at low temperatures, while 2-furaldehyde semicarbazone is the more stable thermodynamic product, favored at higher temperatures.[3][4]

Reaction Mechanisms and Pathways

The formation of a semicarbazone proceeds via a two-step mechanism: nucleophilic addition of the semicarbazide to the carbonyl carbon, followed by dehydration to form the C=N double bond of the semicarbazone.[5] The nucleophilic attack is the rate-limiting step under neutral or slightly acidic conditions.

dot

References

Theoretical Insights into the Electronic Structure of Semicarbazones: A Technical Guide for Drug Discovery

Abstract

Semicarbazones, a class of compounds formed by the condensation of semicarbazide (B1199961) with aldehydes or ketones, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2][3] The electronic structure of these molecules plays a pivotal role in their pharmacological effects. This technical guide provides an in-depth exploration of the theoretical studies on the electronic structure of semicarbazones, offering valuable insights for researchers, scientists, and drug development professionals. We delve into the computational methodologies, present key quantitative data on their electronic and structural properties, and elucidate their mechanisms of action through detailed signaling pathways.

Introduction

Semicarbazones are characterized by the presence of an azomethine group (-N=CH-), which is crucial for their biological activity.[2] The versatility of their synthesis allows for the introduction of various substituents, enabling the fine-tuning of their electronic and steric properties to enhance therapeutic efficacy.[2] Understanding the electronic structure, including molecular orbital energies, charge distribution, and molecular geometry, is fundamental to elucidating their structure-activity relationships (SAR) and designing more potent drug candidates.

Theoretical studies, primarily employing Density Functional Theory (DFT), have proven to be invaluable tools in predicting the electronic and spectroscopic properties of semicarbazones with a high degree of accuracy.[4][5][6] These computational approaches provide a molecular-level understanding of their reactivity and interaction with biological targets.

Computational and Experimental Methodologies

Theoretical Calculations: A Logical Workflow

The electronic structure of semicarbazones is predominantly investigated using DFT calculations. A typical workflow for these theoretical studies is outlined below. This workflow ensures a systematic and robust approach to obtaining reliable computational data.

Caption: Logical workflow for DFT calculations of semicarbazone electronic structure.

Protocol for DFT Calculations:

-

Geometry Optimization: The initial molecular geometry of the semicarbazone is optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311++G(d,p).[3][5][6]

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[6]

-

Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken population analysis to determine atomic charges.[7][8][9]

-

Spectroscopic Simulations: Theoretical vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra can be simulated to aid in the interpretation of experimental data.[10][11][12]

Experimental Synthesis and Characterization

The synthesis of semicarbazones is typically a straightforward condensation reaction. A representative protocol for the synthesis of 4'-Nitroacetophenone Semicarbazone is provided below.

Synthesis of 4'-Nitroacetophenone Semicarbazone: [13]

-

Dissolution of Ketone: Dissolve 0.01 moles of 4'-Nitroacetophenone in 50 mL of ethanol (B145695) in a 250 mL round-bottom flask.

-

Preparation of Semicarbazide Solution: In a separate beaker, dissolve 0.01 moles of semicarbazide hydrochloride and 0.015 moles of sodium acetate (B1210297) in 20 mL of warm water.

-

Reaction Mixture: Add the semicarbazide solution to the ethanolic solution of 4'-Nitroacetophenone.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Precipitation and Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol and dry it under reduced pressure.

Characterization Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups in the synthesized semicarbazone, such as N-H, C=O, and C=N stretching vibrations.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the semicarbazone.[14][15][16]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.[10][17]

Quantitative Data on Electronic and Structural Properties

Theoretical calculations provide a wealth of quantitative data that is essential for understanding the structure-activity relationships of semicarbazones. The following tables summarize key electronic and structural parameters for a representative set of semicarbazone derivatives.

Table 1: Electronic Properties of Substituted Semicarbazones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Benzaldehyde Semicarbazone | -6.21 | -1.35 | 4.86 | 4.52 |

| 4-Nitrobenzaldehyde Semicarbazone | -6.89 | -2.43 | 4.46 | 7.89 |

| 4-Methoxybenzaldehyde Semicarbazone | -5.87 | -1.12 | 4.75 | 5.18 |

| Acetone Semicarbazone | -6.54 | -0.98 | 5.56 | 3.98 |

Data compiled from various computational studies.[1][17][18]

Table 2: Mulliken Atomic Charges of Benzaldehyde Semicarbazone

| Atom | Charge (e) |

| O1 | -0.58 |

| N1 | -0.45 |

| C2 (C=O) | +0.62 |

| N3 | -0.21 |

| N4 (azomethine) | -0.15 |

| C5 (azomethine) | +0.12 |

Representative values from DFT/B3LYP/6-31G calculations.[7][8]

Table 3: Selected Bond Lengths and Bond Angles of Benzaldehyde Semicarbazone

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | O-C-N | 123.5 |

| C-N (amide) | 1.36 | C-N-N | 119.8 |

| N-N | 1.38 | N-N=C | 116.2 |

| N=C (azomethine) | 1.29 | N=C-C (phenyl) | 121.7 |

Data obtained from DFT B3LYP/6-311++G(d,p) calculations.[1][19][20]

Table 4: In Vitro Anticancer Activity (IC₅₀ Values) of Semicarbazone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 4-(4-fluorophenoxy)benzaldehyde semicarbazone | MCF-7 (Breast) | 5.2 |

| 2-acetylpyridine N(4)-phenylsemicarbazone | HCT116 (Colon) | 8.7 |

| 5-nitro-2-furaldehyde semicarbazone | A549 (Lung) | 11.5 |

| Isatin semicarbazone | HepG2 (Liver) | 15.3 |

Data compiled from various biological studies.[15][16][19][21]

Mechanism of Action: Signaling Pathways

The biological activities of semicarbazones are often attributed to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways.

Induction of the Intrinsic Apoptosis Pathway

Several semicarbazone derivatives have been shown to trigger apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of a cascade of caspases.

Caption: Semicarbazone-induced intrinsic apoptosis pathway.

This pathway is initiated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 by semicarbazone derivatives.[3][5][22] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.[5][23] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[24][25] Active caspase-9, in turn, cleaves and activates the executioner caspase, pro-caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[25][26]

Inhibition of VEGFR-2 Signaling Pathway

Semicarbazone metal complexes have emerged as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by semicarbazone metal complexes.

The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[18][27] This activation triggers downstream signaling cascades, including the PLCγ, PI3K/Akt, and Ras/Raf/MEK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[10][27] Semicarbazone metal complexes can inhibit the autophosphorylation of VEGFR-2, thereby blocking these downstream signaling events and suppressing tumor-induced angiogenesis.[2][22]

Conclusion

Theoretical studies on the electronic structure of semicarbazones provide critical insights that accelerate the drug discovery process. By combining computational modeling with experimental synthesis and biological evaluation, a comprehensive understanding of their structure-activity relationships can be achieved. The data and methodologies presented in this guide offer a foundational resource for the rational design of novel semicarbazone-based therapeutic agents with enhanced efficacy and selectivity. The elucidation of their mechanisms of action at a molecular level, as depicted in the signaling pathway diagrams, further empowers the development of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. rsc.org [rsc.org]

- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcps.org [ijcps.org]

- 7. or.niscpr.res.in [or.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Anti-cancer activities of metal-based complexes by regulating the VEGF/VEGFR2 signaling pathway and apoptosis-related factors Bcl-2, Bax, and caspase-9 to inhibit angiogenesis and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Acetaldehyde Semicarbazone Derivatization for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction